Diethyl 2-(methylamino)malonate hydrochloride
CAS No.: 56598-98-2
Cat. No.: VC2464532
Molecular Formula: C8H16ClNO4
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56598-98-2 |
---|---|
Molecular Formula | C8H16ClNO4 |
Molecular Weight | 225.67 g/mol |
IUPAC Name | diethyl 2-(methylamino)propanedioate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H |
Standard InChI Key | UEDQOJWGNGPGCS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)OCC)NC.Cl |
Canonical SMILES | CCOC(=O)C(C(=O)OCC)NC.Cl |
Introduction
Chemical Structure and Relationship
Diethyl 2-(methylamino)malonate hydrochloride would be structurally similar to diethyl aminomalonate hydrochloride (CAS: 13433-00-6), with the key difference being the addition of a methyl group to the amino nitrogen. While diethyl aminomalonate hydrochloride has the formula C7H14ClNO4 and a molecular weight of 211.64, the methylated derivative would likely have the formula C8H16ClNO4 with an estimated molecular weight of approximately 226 g/mol .
The structural relationship between these compounds can be conceptualized as follows:
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Diethyl aminomalonate hydrochloride contains a central carbon with an amino group (NH2)
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Diethyl 2-(methylamino)malonate hydrochloride would contain a central carbon with a methylamino group (NHCH3)
Both compounds would retain the two ethyl ester groups characteristic of malonate derivatives.
Physical and Chemical Properties
Based on the data available for diethyl aminomalonate hydrochloride, we can infer certain properties of the methylated derivative. The methylation of the amino group would likely affect solubility, melting point, and reactivity patterns.
Physical Properties Comparison
Property | Diethyl Aminomalonate HCl | Expected for Diethyl 2-(Methylamino)malonate HCl |
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Physical form | Crystalline Powder | Likely crystalline powder |
Color | White to slightly yellow | Presumably white to off-white |
Melting point | 165-170°C (decomposition) | Potentially lower due to methylation |
Solubility | Chloroform, DMSO, Water | Similar, possibly increased lipophilicity |
Storage requirements | Inert atmosphere, 2-8°C | Similar inert conditions, 2-8°C |
Sensitivity | Hygroscopic | Likely hygroscopic |
The addition of the methyl group would increase the compound's lipophilicity, potentially enhancing its solubility in organic solvents while slightly decreasing water solubility compared to diethyl aminomalonate hydrochloride .
Synthesis Methodologies
Methylation of Diethyl Aminomalonate
The most direct approach would involve selective N-methylation of diethyl aminomalonate, followed by hydrochloride salt formation. This could be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Applications in Research and Industry
Diethyl 2-(methylamino)malonate hydrochloride would likely share many applications with its unmethylated counterpart, potentially with enhanced properties for certain uses.
Pharmaceutical Development
As with diethyl aminomalonate hydrochloride, the methylated derivative would serve as a valuable building block in pharmaceutical synthesis. The methyl group could provide:
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Enhanced lipophilicity for improved membrane permeability
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Modified reactivity at the nitrogen center
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Different pharmacokinetic properties in resulting drug molecules
The compound could be particularly useful in the development of neurological drugs, where the methylated amine might influence receptor binding characteristics .
Organic Synthesis Applications
In organic synthesis, diethyl 2-(methylamino)malonate hydrochloride could serve as a precursor to:
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Methylated amino acids and derivatives
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Heterocyclic compounds with methylated nitrogen atoms
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Modified peptides with N-methyl amino acid residues
The compound's reactivity would be influenced by the N-methyl group, which reduces the nucleophilicity of the nitrogen while potentially increasing the acidity of the α-hydrogen, enabling different reaction pathways compared to the unmethylated analog .
Biochemical Research
In biochemical contexts, the compound could serve as:
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A tool for studying enzyme mechanisms involving methylated substrates
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A probe for metabolic pathways
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A reference compound for analytical methods detecting methylated amino acid derivatives
Comparison with Related Compounds
Diethyl 2-(methylamino)malonate hydrochloride would occupy an interesting position in organic chemistry, bridging the gap between simple amino malonates and more complex derivatives.
Relationship to Diethyl Malonate
Diethyl malonate, a precursor to these compounds, occurs naturally in grapes and strawberries and is widely used in organic synthesis. The addition of the amino and methyl groups significantly alters its reactivity profile, particularly in terms of nucleophilicity and participation in condensation reactions .
Comparison with Free Base Form
The free base form (diethyl 2-(methylamino)malonate) would differ from the hydrochloride salt in solubility, stability, and reactivity. Based on the properties of diethyl aminomalonate (CAS: 6829-40-9), the free base of the methylated derivative would likely:
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Have lower melting point than the hydrochloride salt
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Exhibit greater solubility in organic solvents
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Show increased reactivity of the amino group
Analytical Considerations
For characterization and quality control of diethyl 2-(methylamino)malonate hydrochloride, several analytical techniques would be appropriate:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the N-methyl group
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry for molecular weight confirmation
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Infrared Spectroscopy for functional group identification
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Elemental Analysis for composition verification
Theoretical Applications in Advanced Research
The unique structural features of diethyl 2-(methylamino)malonate hydrochloride suggest potential applications in emerging research areas:
Medicinal Chemistry
In medicinal chemistry, N-methylation often improves drug-like properties by:
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Increasing metabolic stability
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Enhancing membrane permeability
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Improving bioavailability
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Altering receptor binding profiles
These properties could make the compound valuable in developing improved pharmaceutical agents, particularly for conditions requiring central nervous system penetration .
Agricultural Chemistry
The compound could find applications in agricultural chemistry for the development of:
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